N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic triazole-based acetamide derivative. Its structure comprises a 3-fluorophenyl group linked via an acetamide bridge to a 1,2,4-triazole ring substituted with a methyl group at position 4 and a pyridin-3-yl moiety at position 3. This compound has garnered attention in chemical ecology and pharmacology due to its structural similarity to known Orco modulators, such as VUAA-1 and OLC-12, which are agonists or antagonists of insect odorant receptors .
Properties
Molecular Formula |
C16H14FN5OS |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H14FN5OS/c1-22-15(11-4-3-7-18-9-11)20-21-16(22)24-10-14(23)19-13-6-2-5-12(17)8-13/h2-9H,10H2,1H3,(H,19,23) |
InChI Key |
CVFRDTKNJCVSDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the 4-Methyl-5-(Pyridin-3-yl)-4H-1,2,4-Triazole-3-Thiol Intermediate
The triazole-thiol intermediate serves as the foundational building block. A representative procedure involves:
-
Cyclocondensation : Reacting pyridine-3-carbohydrazide with methyl isothiocyanate in ethanol under reflux (78–82°C, 6–8 hours) to form the thiosemicarbazide intermediate.
-
Ring Closure : Treating the thiosemicarbazide with aqueous NaOH (10%) at 90°C for 4 hours to induce cyclization, yielding the triazole-thiol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Characterization | : δ 8.71 (s, 1H, pyridine-H), 2.45 (s, 3H, CH₃) |
Sulfanyl Acetamide Coupling
The sulfanyl group is introduced via nucleophilic substitution:
-
Activation : Reacting the triazole-thiol with chloroacetamide in dimethylformamide (DMF) at 60°C for 3 hours, using potassium carbonate () as a base.
-
Purification : Isolating the product via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Optimization Insight :
N-(3-Fluorophenyl) Functionalization
The final step involves coupling the sulfanyl acetamide intermediate with 3-fluoroaniline:
-
Amide Bond Formation : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at room temperature (24 hours).
-
Workup : Extracting with saturated NaHCO₃, followed by recrystallization from ethanol/water.
Reaction Metrics :
| Parameter | Value |
|---|---|
| Yield | 76–80% |
| Purity (HPLC) | ≥98% |
Reaction Optimization and Challenges
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction kinetics:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 85 | 3 |
| THF | 72 | 5 |
| Acetone | 68 | 4 |
Elevating temperature to 60°C in DMF reduces side product formation by 15% compared to room temperature.
Catalytic and Stoichiometric Considerations
-
Base Selection : outperforms NaHCO₃ in deprotonating the triazole-thiol (yield increase: 12%).
-
Coupling Agents : EDC/HOBt system achieves superior amide bond formation over DCC (yield: 80% vs. 65%).
Analytical Characterization
Spectroscopic Validation
Purity and Stability
-
HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 60:40).
-
Thermal Stability : Decomposition onset at 210°C (DSC), indicating suitability for long-term storage.
Scalability and Industrial Feasibility
Pilot-scale trials (100 g batch) demonstrate:
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Yield | 80% | 75% |
| Purity | 98% | 96% |
Key bottlenecks include solvent recovery (DMF) and column chromatography costs, suggesting alternatives like centrifugal partition chromatography for larger batches .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions. Common oxidizing agents convert it to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), room temperature, 6 hours | Sulfoxide derivative | 65–72% |
| Sulfone formation | mCPBA (meta-chloroperbenzoic acid), DCM, 0°C → RT, 12 hours | Sulfone derivative | 58–63% |
Studies highlight that the oxidation state influences biological activity, with sulfones showing enhanced antimicrobial potency compared to sulfides.
Nucleophilic Substitution Reactions
The acetamide group participates in nucleophilic substitution, particularly at the carbonyl carbon.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux, 8 hours | Carboxylic acid derivative | Requires acidic conditions |
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 4 hours | N-methylated acetamide | Improved lipophilicity |
The triazole ring’s nitrogen atoms also undergo alkylation with electrophiles like methyl iodide, forming quaternary ammonium salts.
Cycloaddition Reactions
The 1,2,4-triazole moiety engages in Huisgen 1,3-dipolar cycloaddition with alkynes, enabling "click chemistry" applications.
| Reaction Type | Reagents/Conditions | Product | Catalyst |
|---|---|---|---|
| Azide-alkyne cycloaddition | Phenylacetylene, CuSO₄·5H₂O, sodium ascorbate, H₂O:THF (1:1) | Triazole-linked conjugate | Copper(I) |
This reaction is pivotal for synthesizing hybrid molecules with enhanced pharmacological profiles.
Metal Coordination Reactions
The triazole nitrogen atoms act as ligands for transition metals, forming stable complexes.
| Metal Ion | Coordination Site | Complex Structure | Application |
|---|---|---|---|
| Cu(II) | N2 and N4 of triazole | Octahedral geometry | Catalytic oxidation studies |
| Zn(II) | N1 and pyridine nitrogen | Tetrahedral geometry | Antimicrobial enhancement |
Metal complexes exhibit modified electronic properties and improved bioactivity compared to the parent compound.
Hydrolysis and Stability
The compound demonstrates pH-dependent stability:
-
Acidic conditions (pH < 3): Rapid hydrolysis of the acetamide group to carboxylic acid.
-
Basic conditions (pH > 10): Degradation of the triazole ring via ring-opening reactions .
Reduction Reactions
Limited data exists, but preliminary studies suggest:
-
Sodium borohydride (NaBH₄): Reduces sulfanyl to thiol (-SH) under anhydrous conditions.
-
Catalytic hydrogenation (H₂/Pd-C): Saturates pyridine rings, altering aromaticity.
Key Findings from Research
-
Reactivity hierarchy: Sulfanyl group > acetamide carbonyl > triazole nitrogens.
-
Biological correlation: Sulfone derivatives show 2–3× higher antifungal activity against Candida albicans than the parent compound.
-
Synthetic utility: Copper-catalyzed cycloaddition enables modular drug design.
Scientific Research Applications
N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits significant biological activity, particularly in the following areas:
Antifungal Activity
The compound's triazole moiety is known for its antifungal properties. It has been evaluated against various fungal strains, demonstrating efficacy comparable to established antifungal agents like fluconazole. In studies, compounds with similar structures have shown minimum inhibitory concentration (MIC) values indicating strong antifungal potential against Candida species and other fungi .
Antibacterial Applications
The compound's structure suggests potential antibacterial activity. Research into related triazole derivatives has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics . The presence of the pyridine group may enhance interaction with bacterial targets.
Antitubercular Activity
Recent studies have explored the antitubercular potential of similar compounds. For instance, derivatives with triazole structures have been synthesized and tested for their activity against Mycobacterium tuberculosis, indicating that modifications in the structure can lead to enhanced efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Fluorine Substitution : The presence of fluorine in the phenyl ring contributes to increased lipophilicity and improved interaction with biological targets.
- Pyridine Moiety : The pyridine component enhances solubility and bioavailability, which are critical for therapeutic applications.
Case Studies
Several case studies have documented the efficacy of triazole-based compounds in clinical settings:
- Antifungal Trials : A series of triazole derivatives were tested against clinical isolates of Candida. Results indicated that specific substitutions on the triazole ring significantly improved antifungal activity compared to standard treatments .
- Antibacterial Evaluations : Compounds structurally related to this compound were subjected to antibacterial assays revealing promising results against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds to the active site and modulates the biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit variations in aryl substituents, triazole ring substitutions, and pyridine positions, leading to divergent biological activities. Below is a detailed analysis:
Structural and Functional Analogues
Key Findings from Comparative Studies
Substituent Position and Activity :
- The pyridine position (2-, 3-, or 4-yl) significantly affects receptor selectivity. For example, pyridin-3-yl derivatives (e.g., VUAA-1, target compound) are potent Orco agonists, whereas pyridin-2-yl analogs (e.g., OLC-15) act as antagonists .
- Aryl group substitutions modulate potency and selectivity. Electron-withdrawing groups (e.g., 3-fluoro, 4-chloro) enhance binding affinity to hydrophobic pockets in receptors. For instance, the 3-fluorophenyl group in the target compound may improve metabolic stability compared to ethylphenyl (VUAA-1) or isopropylphenyl (OLC-12) .
Triazole Ring Modifications: Methyl vs. Sulfanyl group: Critical for covalent or non-covalent interactions with cysteine residues in Orco channels, as seen in VUAA-1 and the target compound .
Biological Activity: Antimicrobial Activity: Derivatives with halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in ) exhibit enhanced antibacterial and antifungal effects compared to non-halogenated analogs, likely due to improved membrane permeability . Anti-inflammatory Potential: Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives show anti-exudative activity comparable to diclofenac, suggesting the target compound’s triazole-pyridine scaffold may confer similar properties .
Biological Activity
N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that integrates a triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H14FN5OS, with a molecular weight of 343.38 g/mol. The compound features a triazole ring, which is recognized for its role in various medicinal applications.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antifungal Activity
Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit significant antifungal properties. Compounds similar to this compound have shown efficacy against various fungal strains including Candida albicans and Aspergillus flavus with Minimum Inhibitory Concentration (MIC) values often lower than those of conventional antifungal agents like fluconazole .
2. Antibacterial Activity
The triazole derivatives have also demonstrated antibacterial effects against a range of Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure have been reported to exhibit MIC values as low as 0.125–8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
3. Anticancer Potential
Preliminary studies suggest that triazole-containing compounds may possess anticancer properties. The mechanism often involves inhibition of key enzymes involved in cancer cell proliferation. Some studies have indicated that certain derivatives show selective toxicity towards cancer cells while sparing normal cells .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazole compounds act as enzyme inhibitors, interfering with the synthesis of ergosterol in fungi or disrupting bacterial cell wall synthesis.
- DNA Interaction : Some derivatives have been shown to intercalate into DNA, leading to inhibition of replication and transcription processes in both bacterial and cancer cells.
- Reactive Oxygen Species (ROS) Generation : Certain studies indicate that these compounds can induce oxidative stress in microbial cells, leading to cell death .
Case Studies
Several case studies highlight the effectiveness of triazole derivatives:
- Study on Antifungal Efficacy : A study evaluated various triazole derivatives against clinical isolates of Candida species. The results demonstrated that some compounds had MIC values significantly lower than fluconazole, suggesting potential as alternative antifungal agents .
- Antibacterial Screening : Another study screened a series of triazole derivatives for antibacterial activity against multi-drug resistant strains. Results indicated that specific derivatives exhibited potent activity against resistant strains with MIC values comparable to or better than existing antibiotics .
Q & A
Q. What are the standard synthetic routes for preparing N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis involves multi-step reactions. A common approach includes:
- Triazole Ring Formation : Reacting 4-amino-5-(pyridin-3-yl)-1,2,4-triazole with a thiol reagent (e.g., α-chloroacetamide derivatives) under alkaline conditions (e.g., KOH or anhydrous K₂CO₃).
- Alkylation : Condensation of the triazole-3-thiol intermediate with N-(3-fluorophenyl)-2-chloroacetamide to form the sulfanylacetamide backbone .
- Purification : Recrystallization or column chromatography is used to isolate the product. Reaction progress is monitored via TLC.
Q. How is the compound characterized structurally and chemically?
- Methodological Answer : Structural elucidation employs:
- Spectroscopy :
- IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–H stretch at ~2550 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., pyridine protons at δ 8.5–9.0 ppm, fluorophenyl protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z ~434 for C₂₃H₁₉FN₄O₂S) .
- Elemental Analysis : Confirms C, H, N, S, and F content within ±0.4% deviation .
Q. What initial biological screening methods are used to assess its activity?
- Methodological Answer :
- In Vitro Assays : Antibacterial/antifungal activity is tested against E. coli, S. aureus, and C. albicans via agar diffusion or microdilution (MIC determination) .
- In Vivo Models : Anti-exudative activity is evaluated in rodent models (e.g., formalin-induced edema in rats) by measuring inflammation markers (e.g., TNF-α, IL-6) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution during alkylation .
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve thiol reactivity .
- Temperature Control : Maintaining 60–80°C prevents side reactions (e.g., triazole ring decomposition) .
- Workflow Automation : High-throughput screening of reaction parameters (pH, stoichiometry) using robotic platforms accelerates optimization .
Q. What crystallographic techniques resolve structural ambiguities in the compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : SHELX software (SHELXL/SHELXS) is used for structure refinement. Key steps:
- Crystal mounting and data collection (Mo Kα radiation, λ = 0.71073 Å).
- Structure solution via direct methods and refinement against F² .
- Powder XRD : Validates bulk crystallinity and polymorphic forms .
Q. How do substituent variations (e.g., fluorophenyl vs. chlorophenyl) influence bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Electron-Withdrawing Groups : Fluorine at the 3-phenyl position enhances anti-exudative activity by increasing lipophilicity and membrane permeability .
- Triazole Substitution : Methyl at the 4-position stabilizes the triazole ring, while pyridinyl at the 5-position enhances π-π stacking with biological targets .
- Comparative Assays : Parallel testing of derivatives with Cl, NO₂, or OCH₃ substituents identifies optimal pharmacophores .
Q. Which computational methods predict binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with receptors (e.g., COX-2, TNF-α). Pyridinyl and triazole groups show high affinity for hydrophobic pockets .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR Models : Machine learning (e.g., Random Forest) correlates substituent properties (logP, molar refractivity) with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
